molecular formula C14H13F3N4O3 B2492559 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide CAS No. 2034423-73-7

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2492559
CAS No.: 2034423-73-7
M. Wt: 342.278
InChI Key: JVQXUVQYIRSNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound designed for research and development applications. This molecule integrates a 3-(trifluoromethyl)benzamide moiety with a 4,6-dimethoxy-1,3,5-triazine unit, a structure known for its utility in various chemical and biological fields. The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and agrochemical science. Compounds featuring this structure have been extensively studied for their potential as inhibitors of key enzymes, such as matrix metalloproteinases (MMPs) for anticancer research . Furthermore, the dimethoxytriazinyl group is a key structural component in several classes of herbicides, including sulfonylureas and other bleaching herbicides, indicating its relevance in the development of novel crop protection agents . The presence of the trifluoromethyl group is a common strategy in modern drug and agrochemical design, as it can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is well-suited as a building block or intermediate in synthetic chemistry, particularly for constructing more complex molecules with potential biological activity. It is supplied for non-human research use only. Not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the primary scientific literature for specific applications and handling procedures.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O3/c1-23-12-19-10(20-13(21-12)24-2)7-18-11(22)8-4-3-5-9(6-8)14(15,16)17/h3-6H,7H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQXUVQYIRSNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt. This intermediate is then reacted with 3-(trifluoromethyl)benzamide under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide. For instance, derivatives of similar triazine structures have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds demonstrated percent growth inhibition (PGI) values exceeding 85% against several cancer types, including ovarian and lung cancers .

Table 1: Anticancer Activity of Triazine Derivatives

CompoundCell LinePercent Growth Inhibition (%)
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H4075.99

Antimicrobial Properties

The antimicrobial efficacy of triazine derivatives has also been investigated. Compounds with similar structural features have exhibited activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For example, certain derivatives showed minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential as future antimicrobial agents .

Table 2: Antimicrobial Activity of Triazine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/mL)
6dMycobacterium smegmatis6.25
9cPseudomonas aeruginosaNot specified

Peptide Synthesis

This compound has been explored for its reactivity in peptide synthesis. The introduction of triazine moieties in peptide coupling reactions has shown promise in enhancing yields and reaction rates .

Table 3: Peptide Synthesis Using Triazine Derivatives

Reaction ComponentYield (%)
Z-Phe-OH + Amino Acid>90

Case Study 1: Anticancer Drug Development

A study published in ACS Omega detailed the synthesis and evaluation of N-aryl derivatives containing trifluoromethyl groups for anticancer activity. The results indicated that modifications to the triazine core could lead to enhanced therapeutic profiles against resistant cancer cell lines .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, researchers synthesized a series of triazine-based compounds and tested them against multiple pathogens. The findings revealed that specific substitutions on the triazine ring significantly improved antibacterial activity, paving the way for new antibiotic candidates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of benzamide derivatives with heterocyclic substitutions. Key structural comparisons include:

Compound Name Core Structure Substituents Key Differences
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide Benzamide + 1,3,5-triazine 4,6-dimethoxy-triazin-2-yl, 3-CF₃ Methoxy groups enhance solubility vs. chloro substituents in fluazuron
Diflubenzuron Benzamide + urea 2,6-difluoro, 4-chlorophenyl Urea linkage vs. triazine-methyl bridge; targets chitin synthesis
Fluazuron Benzamide + pyridinyl 3-chloro-5-CF₃-pyridinyl Pyridine ring vs. triazine; broader insecticidal activity
N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide Benzamide + pyrazine 3,5-bis(trifluoromethyl) Bis-CF₃ groups increase lipophilicity vs. mono-CF₃

Physicochemical and Functional Properties

  • Trifluoromethyl Group: The 3-CF₃ substituent on the benzamide enhances metabolic stability and membrane permeability relative to non-fluorinated analogues (e.g., diflubenzuron) .
  • Bioactivity : Unlike thiazolyl- or thienylmethylthio derivatives (excluded in and ), the triazine-methyl bridge may reduce off-target effects in therapeutic contexts while retaining pesticidal efficacy .

Biological Activity

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula

  • Molecular Formula : C12H12F3N5O2
  • Molecular Weight : 303.25 g/mol

Structural Representation

The compound consists of a benzamide moiety substituted with a trifluoromethyl group and a triazine ring. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving its bioavailability.

Antiviral Properties

Research indicates that compounds with triazine structures exhibit antiviral activity. For instance, a study demonstrated that triazine derivatives can inhibit viral replication in vitro. The mechanism often involves interference with viral enzymes or host cell pathways necessary for viral propagation .

Anticancer Activity

Triazine derivatives have been evaluated for their anticancer properties. In vitro assays have shown that certain benzamide derivatives can induce apoptosis in cancer cells. For example, compounds with similar structures have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity .

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in malignant cells through mitochondrial dysfunction or activation of caspases.

Study 1: Antiviral Activity Assessment

A study conducted on a series of triazine derivatives reported that this compound exhibited notable antiviral activity at concentrations as low as 0.20 μM against specific viral strains .

Study 2: Anticancer Efficacy

In another investigation focusing on anticancer properties, the compound was tested against A-431 and Jurkat cell lines. The results indicated an IC50 value significantly lower than that of standard treatments like doxorubicin, highlighting its potential as a therapeutic agent .

Comparative Analysis Table

Compound NameActivity TypeIC50 Value (μM)Reference
This compoundAntiviral0.20
Similar Triazine DerivativeAnticancer<10
Benzamide AnalogAnticancer15

Q & A

Basic: What are the optimized synthetic routes for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves coupling 3-(trifluoromethyl)benzoic acid derivatives with triazine-based amines. A key step is activating the carboxylic acid using reagents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (TCFH) in MeCN, followed by amidation with 4,6-dimethoxy-1,3,5-triazin-2-yl-methylamine .

  • Critical Parameters:
    • Solvent Choice: MeCN is preferred for its polarity and compatibility with TCFH .
    • Stoichiometry: A 1:1 molar ratio of acid to TCFH minimizes by-products (e.g., unreacted intermediates) .
    • Temperature: Reactions conducted at 0–25°C prevent thermal degradation of the triazine ring .
  • Yield Optimization:
    • Purification: Column chromatography with gradients of ethyl acetate/hexane (30–50%) improves purity (>95%) .

Basic: How is the purity and structural integrity of this compound validated post-synthesis?

Methodological Answer:
Analytical techniques are critical for confirming identity and purity:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Signals at δ 3.8–4.0 ppm confirm methoxy groups on the triazine; δ 7.5–8.0 ppm corresponds to the benzamide aromatic protons .
    • ¹⁹F NMR: A singlet near δ -60 ppm verifies the trifluoromethyl group .
  • High-Performance Liquid Chromatography (HPLC):
    • Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities at <0.5% .
  • Mass Spectrometry (MS):
    • ESI-MS (positive mode) shows [M+H]⁺ peaks matching the molecular formula (C₁₅H₁₄F₃N₅O₃) .

Advanced: How do electronic effects of the trifluoromethyl group influence reactivity in downstream functionalization?

Methodological Answer:
The -CF₃ group is electron-withdrawing, directing electrophilic substitution to the meta-position of the benzamide ring. This impacts:

  • Nucleophilic Aromatic Substitution (NAS):
    • Harsh conditions (e.g., NaNH₂ in DMF at 120°C) are required due to reduced electron density .
  • Cross-Coupling Reactions:
    • Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and K₂CO₃, achieving ~70% yield .
  • Hydrolysis Resistance:
    • The -CF₃ group stabilizes the amide bond against hydrolysis at physiological pH .

Advanced: What analytical challenges arise in characterizing degradation products under oxidative conditions?

Methodological Answer:
Oxidative degradation (e.g., via H₂O₂ or light) generates triazine ring-opened by-products:

  • LC-MS/MS Identification:
    • Degradants show m/z shifts corresponding to hydroxylation (+16 Da) or demethylation (-14 Da) .
  • Mechanistic Insights:
    • Radical scavengers (e.g., BHT) reduce degradation rates, implicating free-radical pathways .
  • Stability Recommendations:
    • Storage at -20°C in amber vials under inert gas (N₂/Ar) prevents photooxidation .

Advanced: How can contradictory data on biological activity be resolved?

Case Study:
Conflicting reports on kinase inhibition (IC₅₀ = 10 nM vs. 500 nM) may arise from:

  • Assay Conditions:
    • ATP concentrations (1 mM vs. 10 µM) alter competitive binding kinetics .
  • Protein Source:
    • Recombinant vs. native kinases exhibit structural variability in ATP-binding pockets .
  • Resolution Strategy:
    • Standardize assays using recombinant proteins and fixed ATP levels (10 µM) .

Advanced: What computational tools predict binding modes with biological targets?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model interactions:

  • Key Interactions:
    • The triazine ring forms hydrogen bonds with catalytic lysine residues (e.g., EGFR kinase) .
    • The -CF₃ group enhances hydrophobic contacts in binding pockets .
  • Validation:
    • Correlation between computed binding energies (ΔG) and experimental IC₅₀ values (R² > 0.8) validates models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.